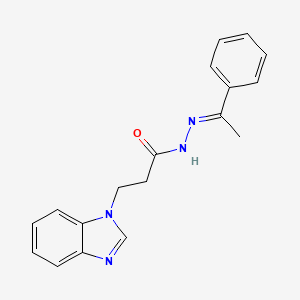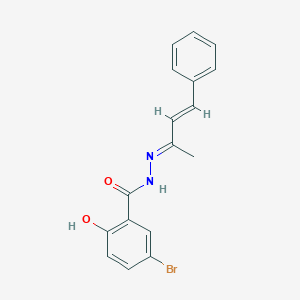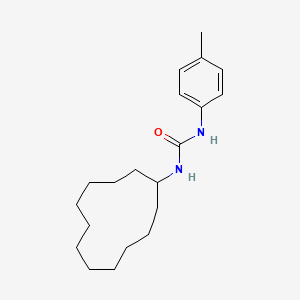
Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone is a chemical compound with the molecular formula C22H17N3S It is a derivative of benzaldehyde and thiazole, featuring a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between benzaldehyde and 4,5-diphenyl-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms of the hydrazone.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
- Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- Benzaldehyde (4,6-diphenyl-1,3,5-triazin-2-yl)hydrazone
Uniqueness
Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
特性
分子式 |
C22H17N3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H17N3S/c1-4-10-17(11-5-1)16-23-25-22-24-20(18-12-6-2-7-13-18)21(26-22)19-14-8-3-9-15-19/h1-16H,(H,24,25)/b23-16+ |
InChIキー |
RRRGIUVZGMIXAB-XQNSMLJCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)


![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)

![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)
![5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15080720.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)
![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
